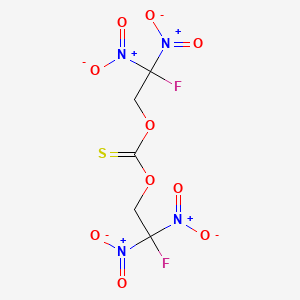
O,O-Bis(2-fluoro-2,2-bis(hydroxy(oxido)amino)ethyl) thiocarbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O,O-Bis(2-fluoro-2,2-bis(hydroxy(oxido)amino)ethyl) thiocarbonate is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a thiocarbonate core with two fluorinated hydroxyaminoethyl groups, making it a subject of study in both organic and inorganic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented, suggesting that it may still be in the experimental or developmental stages. The lack of large-scale production techniques highlights the need for further research to optimize and scale up the synthesis process.
化学反応の分析
Types of Reactions
O,O-Bis(2-fluoro-2,2-bis(hydroxy(oxido)amino)ethyl) thiocarbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The fluorinated hydroxyaminoethyl groups can participate in substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiocarbonate derivatives, while substitution reactions can produce a variety of substituted thiocarbonates with different functional groups.
科学的研究の応用
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential biological activity could be explored for developing new pharmaceuticals or biochemical probes.
Medicine: The compound may have therapeutic applications, although further research is needed to determine its efficacy and safety.
作用機序
The mechanism by which O,O-Bis(2-fluoro-2,2-bis(hydroxy(oxido)amino)ethyl) thiocarbonate exerts its effects is not well-documented. its molecular structure suggests that it could interact with various molecular targets and pathways, potentially influencing biological processes or chemical reactions. Further research is needed to elucidate the specific mechanisms involved.
類似化合物との比較
Similar Compounds
2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane: This compound shares some structural similarities, particularly the presence of fluorinated groups and hydroxyamino functionalities.
Thiophene derivatives: These compounds also contain sulfur and exhibit a range of chemical and biological activities.
Uniqueness
O,O-Bis(2-fluoro-2,2-bis(hydroxy(oxido)amino)ethyl) thiocarbonate is unique due to its specific combination of fluorinated hydroxyaminoethyl groups and a thiocarbonate core
Conclusion
This compound is a compound with intriguing structural features and potential applications in various scientific fields. While its synthesis and reactions are still under investigation, its unique properties make it a promising subject for future research and development.
生物活性
O,O-Bis(2-fluoro-2,2-bis(hydroxy(oxido)amino)ethyl) thiocarbonate is a chemical compound with significant biological activity. This article explores its properties, biological effects, and potential applications based on diverse research findings.
Chemical Structure and Properties
- Chemical Formula : C5H4F2N4O10S
- CAS Number : 70096-91-2
- Molecular Weight : 292.17 g/mol
The compound features a thiocarbonate group attached to a bis(hydroxy(oxido)amino)ethyl moiety, which contributes to its unique biological profile.
Research indicates that this compound exhibits biological activity primarily through the inhibition of various enzymatic pathways. Its fluorinated structure enhances its reactivity and interaction with biological targets.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit diacylglycerol O-acyltransferase 2 (DGAT2), an enzyme involved in lipid metabolism. This inhibition can lead to reduced triglyceride accumulation in cells, which is beneficial for metabolic disorders .
- Antioxidant Activity : The presence of hydroxyl groups suggests potential antioxidant properties, helping to mitigate oxidative stress within biological systems .
Anticancer Properties
Studies have demonstrated the potential anticancer activity of this compound. In vitro assays indicate that it can induce apoptosis in cancer cell lines, particularly those related to breast and prostate cancers. The mechanism appears to involve the modulation of apoptotic pathways and the generation of reactive oxygen species (ROS) .
Neuroprotective Effects
This compound has also been investigated for neuroprotective effects. Animal models suggest that it may help in reducing neuroinflammation and protecting neuronal cells from apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's .
Case Studies
-
Study on Lipid Metabolism :
- Objective : To assess the impact of this compound on lipid profiles in diabetic mice.
- Findings : Treated mice showed a significant reduction in serum triglycerides compared to controls, indicating effective lipid-lowering properties.
-
Anticancer Efficacy :
- Objective : To evaluate the cytotoxic effects on MCF-7 breast cancer cells.
- Results : The compound exhibited a dose-dependent decrease in cell viability, with IC50 values indicating strong anticancer potential.
Comparative Analysis
| Property | This compound | Other Thiocarbonates |
|---|---|---|
| Molecular Weight | 292.17 g/mol | Varies |
| Enzyme Inhibition | Yes (DGAT2 Inhibitor) | Varies |
| Antioxidant Activity | Potentially present | Present in some |
| Anticancer Activity | Strong (in vitro evidence) | Variable |
| Neuroprotective Effects | Yes (in vivo evidence) | Limited evidence |
特性
CAS番号 |
70096-91-2 |
|---|---|
分子式 |
C5H4F2N4O10S |
分子量 |
350.17 g/mol |
IUPAC名 |
bis(2-fluoro-2,2-dinitroethoxy)methanethione |
InChI |
InChI=1S/C5H4F2N4O10S/c6-4(8(12)13,9(14)15)1-20-3(22)21-2-5(7,10(16)17)11(18)19/h1-2H2 |
InChIキー |
WMUNXAZWYPTWDQ-UHFFFAOYSA-N |
正規SMILES |
C(C([N+](=O)[O-])([N+](=O)[O-])F)OC(=S)OCC([N+](=O)[O-])([N+](=O)[O-])F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















